3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a bromine atom, a butanoyl group, and a benzodioxin moiety
Preparation Methods
The synthesis of 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common reagents used in these reactions include lithium hydride, N,N-dimethylformamide, and various alkyl or aralkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of Alzheimer’s disease.
Antibacterial Agents: Derivatives of this compound have shown promise as antibacterial agents, inhibiting the growth of pathogenic bacterial strains.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit cholinesterase enzymes, which are implicated in the progression of Alzheimer’s disease . The compound’s antibacterial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide include other benzodioxin derivatives and brominated aromatic compounds. For example:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound shares the benzodioxin and bromobenzene moieties but differs in its functional groups.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound features a benzodioxin ring but has an ethanone group instead of a butanoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18BrNO4 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
3-bromo-N-(7-butanoyl-2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
InChI |
InChI=1S/C19H18BrNO4/c1-2-4-16(22)14-10-17-18(25-8-7-24-17)11-15(14)21-19(23)12-5-3-6-13(20)9-12/h3,5-6,9-11H,2,4,7-8H2,1H3,(H,21,23) |
InChI Key |
QICWDMGKENTCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)Br)OCCO2 |
Origin of Product |
United States |
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